Ethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 4-METHYL-2-(3-PHENYLMETHANESULFONYLPROPANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-2-(3-PHENYLMETHANESULFONYLPROPANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.
Introduction of the Carboxylate Group: Using ethyl bromoacetate in the presence of a base to introduce the ethyl carboxylate group.
Amidation Reaction: Reacting the intermediate with 3-phenylmethanesulfonylpropanoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-METHYL-2-(3-PHENYLMETHANESULFONYLPROPANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The ethyl carboxylate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of amides or esters.
Scientific Research Applications
ETHYL 4-METHYL-2-(3-PHENYLMETHANESULFONYLPROPANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-2-(3-PHENYLMETHANESULFONYLPROPANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-AMINO-4-METHYLTHIAZOLE-5-CARBOXYLATE: Similar thiazole structure but with an amino group.
ETHYL 4-METHYL-2-(3-PHENYLMETHYLAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE: Similar structure but without the sulfonyl group.
Uniqueness
ETHYL 4-METHYL-2-(3-PHENYLMETHANESULFONYLPROPANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the presence of the sulfonyl group, which can impart different chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H20N2O5S2 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
ethyl 2-(3-benzylsulfonylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H20N2O5S2/c1-3-24-16(21)15-12(2)18-17(25-15)19-14(20)9-10-26(22,23)11-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3,(H,18,19,20) |
InChI Key |
IHYGAXIQOKFBRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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